molecular formula C18H29BN2O3 B1397075 2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanol CAS No. 1089686-81-6

2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanol

Cat. No. B1397075
M. Wt: 332.2 g/mol
InChI Key: KOZNFQPCVMZWRA-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

To a solution of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride (500 mg, 1.54 mmol) and potassium carbonate (430 mg, 3.1 mmol) in acetonitrile (20 mL) was added 2-bromoethanol (388 mg, 3.1 mmol), then the mixture was heated at 60° C. overnight under an atmosphere of nitrogen. Then the mixture was filtered over celite and washed with DCM, concentrated to give product as a light brown solid. MS (m/z): 333 (M+H)+.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
388 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1([CH3:22])[C:7]([CH3:9])([CH3:8])[O:6][B:5]([C:10]2[CH:15]=[CH:14][C:13]([N:16]3[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]3)=[CH:12][CH:11]=2)[O:4]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:30][CH2:31][OH:32]>C(#N)C>[CH3:9][C:7]1([CH3:8])[C:3]([CH3:22])([CH3:2])[O:4][B:5]([C:10]2[CH:11]=[CH:12][C:13]([N:16]3[CH2:17][CH2:18][N:19]([CH2:30][CH2:31][OH:32])[CH2:20][CH2:21]3)=[CH:14][CH:15]=2)[O:6]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.CC1(OB(OC1(C)C)C1=CC=C(C=C1)N1CCNCC1)C
Name
Quantity
430 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
388 mg
Type
reactant
Smiles
BrCCO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered over celite
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give product as a light brown solid

Outcomes

Product
Name
Type
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N1CCN(CC1)CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.